![molecular formula C12H13N3O3S2 B2494271 5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol CAS No. 497926-09-7](/img/structure/B2494271.png)
5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol is not fully understood, but studies have suggested that it may work by inhibiting enzymes that are involved in cancer cell growth and bacterial cell wall synthesis. It has also been suggested that the compound may work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can cause changes in biochemical and physiological processes. For example, it has been found to induce oxidative stress in cancer cells, which can lead to cell death. The compound has also been shown to cause changes in the expression of genes that are involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the advantages of using 5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol in lab experiments is its potential as a fluorescent probe for the detection of thiols in biological samples. Additionally, the compound has been found to be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibacterial agents. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to explore its potential as a fluorescent probe for the detection of thiols in biological samples. Additionally, research could focus on optimizing the synthesis of the compound and developing more efficient methods for its production. Finally, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in other areas of scientific research.
合成法
The synthesis of 5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol has been achieved using different methods, including the reaction of 4-(Pyrrolidine-1-sulfonyl)benzene-1,3-diamine with 2-chloro-1,3,4-oxadiazole in the presence of a base. The compound has also been synthesized using a one-pot reaction of 4-(Pyrrolidine-1-sulfonyl)benzene-1,3-diamine, 2-chloro-1,3,4-oxadiazole, and thiourea in the presence of a catalyst.
科学的研究の応用
5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol has been studied for its potential applications in scientific research. It has been investigated for its anticancer activity, and studies have shown that it can inhibit the growth of cancer cells in vitro. The compound has also been studied for its antibacterial activity, and it has been found to be effective against both Gram-positive and Gram-negative bacteria. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.
特性
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-20(17,15-7-1-2-8-15)10-5-3-9(4-6-10)11-13-14-12(19)18-11/h3-6H,1-2,7-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEGFVLPLPQBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

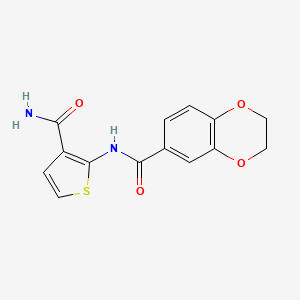
![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)
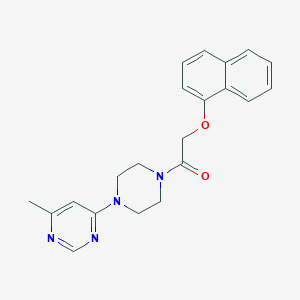
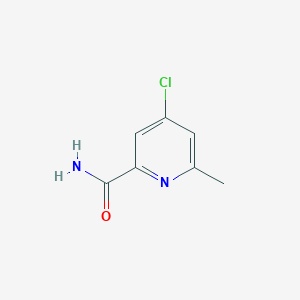
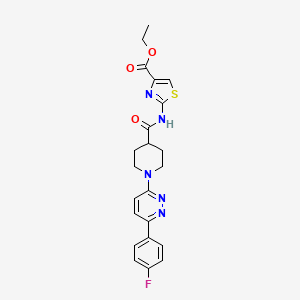
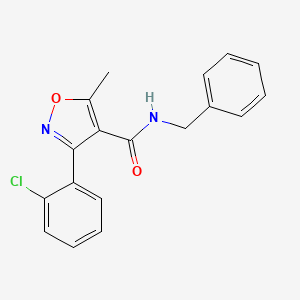

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)